Nicotinic acid, ethylene ester, also known as ethyl nicotinate, is an ester derived from nicotinic acid and ethanol. Its chemical formula is and it features a pyridine ring with a carboxylic acid group that has been esterified with ethylene alcohol. Ethyl nicotinate is characterized by its distinct aromatic properties and is often utilized in various chemical applications due to its unique structure and reactivity.
The primary reaction involved in the formation of nicotinic acid, ethylene ester is the Fischer esterification. In this process, nicotinic acid reacts with ethanol in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be summarized as follows:
This reaction involves several steps:
Nicotinic acid, ethylene ester exhibits various biological activities, primarily linked to its role as a precursor in metabolic pathways involving nicotinic acid derivatives. It has been noted for its potential vasodilatory effects, which can lead to increased blood flow and skin temperature due to its ability to induce erythema . Additionally, it may have implications in pharmacological contexts such as lipid metabolism regulation and cholesterol management.
The synthesis of nicotinic acid, ethylene ester can be achieved through several methods:
Nicotinic acid, ethylene ester finds applications in various fields:
Research on interaction studies involving nicotinic acid, ethylene ester has highlighted its effects on biological systems. For instance:
Nicotinic acid, ethylene ester shares similarities with several other compounds, particularly those derived from nicotinic acid or related structures. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Nicotinic Acid | Pyridine ring with a carboxylic group | Essential vitamin (B3), involved in metabolic processes |
| Nicotinic Acid Methyl Ester | Esterified form with methanol | Similar effects but different solubility properties |
| Nicotinamide (Niacinamide) | Amide form of nicotinic acid | More stable than nicotinic acid; used in skincare |
| Butyl Nicotinate | Esterified form with butanol | Exhibits different solubility and volatility characteristics |
| Nicotinic Acid Propyl Ester | Esterified form with propanol | Similar biological activity but varies in potency |
Each compound has unique properties that influence its applications and biological effects. Ethyl nicotinate is particularly noted for its aromatic qualities and specific pharmacological effects compared to its analogs.